molecular formula C13H17N3O4S B13072212 N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide

Cat. No.: B13072212
M. Wt: 311.36 g/mol
InChI Key: NKTWHAPHEMRABP-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide is a bicyclic sulfonamide derivative featuring a nitro-substituted benzene ring linked to the 3-position of an 8-azabicyclo[3.2.1]octane scaffold. The sulfonamide group and nitro substituent confer unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H17N3O4S/c17-16(18)12-3-5-13(6-4-12)21(19,20)15-11-7-9-1-2-10(8-11)14-9/h3-6,9-11,14-15H,1-2,7-8H2

InChI Key

NKTWHAPHEMRABP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity.

Chemical Reactions Analysis

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric 1,3-dipolar cycloadditions can yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of nematode growth . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key metabolic processes in target organisms .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula CAS/ID Notable Properties Reference
N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide 4-nitrobenzene sulfonamide C₁₃H₁₅N₃O₄S Not specified High polarity due to nitro group; potential stability in acidic conditions
N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide 2-nitrobenzene sulfonamide, N-methyl C₁₄H₁₇N₃O₄S Reduced steric hindrance at nitro position; possible enhanced metabolic stability
(3-exo)-N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide Benzyl, isobutyramide C₁₉H₂₇N₃O 376348-67-3 Lipophilic substituents enhance membrane permeability; melting point 138–140°C
2-{8-azabicyclo[3.2.1]octan-3-yl}-N-[4-(piperidin-4-yl)-1,3-thiazol-2-yl]acetamide Thiazol-acetamide, piperidinyl C₁₇H₂₆N₄OS 1944504-99-7 Increased molecular weight (334 Da); potential for kinase inhibition
8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate, methyl C₁₀H₁₄F₃NO₃S Electron-withdrawing triflate group enhances reactivity in nucleophilic substitutions

Pharmacological and Physicochemical Comparisons

  • Nitro Positional Isomerism: The substitution of the nitro group at the para position (4-nitro) in the target compound versus the ortho position (2-nitro) in ’s analog may alter electronic effects.
  • Sulfonamide vs. Carboxamide : Replacement of the sulfonamide group with a carboxamide (e.g., in and ) reduces acidity (pKa ~10–12 for sulfonamides vs. ~15–17 for carboxamides), impacting hydrogen-bonding interactions in biological systems .
  • Bicyclic Scaffold Modifications : Addition of a benzyl group () or methyl group () to the azabicyclo ring introduces steric bulk, which may improve receptor selectivity but reduce solubility. For example, the benzyl derivative in exhibits a predicted boiling point of 449.1°C, reflecting high thermal stability .

Biological Activity

N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and the presence of both nitro and sulfonamide functional groups. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis, and specific interactions within biological systems.

Chemical Structure and Properties

The compound's molecular formula is C14H19N3O4SC_{14}H_{19}N_{3}O_{4}S with a molecular weight of approximately 325.39 g/mol. Its structure can be represented as follows:

Property Value
Molecular Formula C14H19N3O4S
Molecular Weight 325.39 g/mol
IUPAC Name N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzenesulfonamide
InChI Key WLWMVXKJYZEIBL-UHFFFAOYSA-N
SMILES CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=C(C=C3)N+[O-]

The bicyclic structure allows for effective binding to various biological targets, which is essential for its pharmacological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The sulfonamide group is known for its role in antibacterial activity, while the nitro group may enhance the compound's reactivity and interaction with biological targets.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could lead to therapeutic effects in conditions such as infections or cancer.
  • Receptor Binding : Its structure enables it to fit into receptor binding sites, modulating their activity and potentially influencing signaling pathways.

Biological Activity Studies

Research has demonstrated a range of biological activities associated with this compound, including antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Studies have indicated that compounds with sulfonamide functionalities exhibit significant antibacterial effects against a variety of pathogens. For instance, similar sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

Research published in MDPI highlighted that sulfonamides can act as antiviral agents against several viruses. While specific data on this compound is limited, structural analogs have demonstrated activity against viruses like coxsackievirus B and avian influenza virus .

Anticancer Potential

The antiproliferative effects of sulfonamide derivatives have been documented in various cancer cell lines, suggesting that this compound may also possess similar properties. A study indicated that modifications in the bicyclic structure could enhance activity against specific cancer types .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antiviral Effects : A study reported that structurally similar sulfonamides exhibited IC50 values ranging from 0.001 mg to 0.01 mg against various viral strains, indicating strong antiviral potential .
  • Anticancer Studies : Research on sulfonamide derivatives has shown varying degrees of effectiveness across different cancer cell lines (e.g., A549 lung cancer cells) with some compounds achieving significant inhibition at low concentrations .

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